2-Methylhept-6-en-3-amine hydrochloride
Description
Properties
IUPAC Name |
2-methylhept-6-en-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-4-5-6-8(9)7(2)3;/h4,7-8H,1,5-6,9H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJWRJLDYQMUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC=C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization of 2 Methylhept 6 En 3 Amine Hydrochloride
Chemical Reactivity Profile of the Alkenyl Amine Moiety
The unique arrangement of a terminal double bond and a nearby nucleophilic amine within the same molecule imparts a distinct reactivity profile to 2-methylhept-6-en-3-amine (B2949898).
The terminal alkene in 2-methylhept-6-en-3-amine is a site of electron density, making it susceptible to attack by electrophiles. Typical reactions of terminal alkenes include addition reactions where the π-bond is broken and two new σ-bonds are formed. Common electrophilic additions involve reagents like hydrogen halides, halogens, and water (in the presence of an acid catalyst). The regioselectivity of these additions generally follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. However, the presence of the amine functionality can influence this reactivity through intramolecular interactions or by directing metal catalysts.
The nitrogen atom of the primary amine in 2-methylhept-6-en-3-amine possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and carbonyl compounds. The branched nature of the amine, with a methyl group at the adjacent carbon, can introduce steric hindrance that may modulate its nucleophilicity compared to a linear amine. This steric bulk can influence the rate and feasibility of certain reactions.
The compound is supplied as a hydrochloride salt, meaning the amine group is protonated to form an ammonium (B1175870) chloride. In this form, the nitrogen's lone pair is engaged in a bond with the proton, and thus, the amine is no longer nucleophilic. To engage the amine in nucleophilic reactions, it must first be deprotonated by treatment with a base to regenerate the free amine. The choice of base and reaction conditions is crucial to avoid undesired side reactions involving the alkene. The presence of the salt can also affect the solubility of the compound in various solvents.
Directed Functionalization and Bond Formation Reactions
The coexistence of the amine and alkene functionalities allows for sophisticated chemical transformations where one group directs the reactivity of the other. This has been a significant area of research for the efficient synthesis of complex nitrogen-containing molecules.
A powerful strategy for the simultaneous introduction of two new functional groups across the double bond is alkene difunctionalization. In the context of alkenyl amines, the amine group can act as a directing group to control the regioselectivity and stereoselectivity of the reaction. A notable example is the nickel-catalyzed 1,2-carboamination of unactivated alkenes. nsf.govacs.orgresearchgate.netchemrxiv.org This reaction allows for the addition of a carbon group (from an organoboron reagent) and a nitrogen group (from an electrophilic aminating reagent) across the double bond. nsf.govacs.orgresearchgate.netchemrxiv.org
The free primary or secondary amine can coordinate to the nickel catalyst, directing the catalytic cycle to the alkene and influencing the outcome of the reaction. researchgate.net This approach provides a versatile method to access structurally diverse and densely functionalized diamines from simple alkenyl amine precursors. nsf.govacs.orgresearchgate.netchemrxiv.org The reaction is highly regioselective and can be performed at room temperature. nsf.govacs.orgresearchgate.netchemrxiv.org Kinetic studies suggest that the coordination of the alkene to the nickel catalyst is the turnover-limiting step in the mechanism. nsf.govacs.orgresearchgate.netchemrxiv.org
Table 1: Nickel-Catalyzed 1,2-Carboamination of Alkenyl Amines
| Entry | Alkenyl Amine Substrate | Aryl/Alkenylboronic Ester | N-O Electrophile | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | General Alkenyl Amine | Arylboronic Ester | O-Benzoylhydroxylamine | 1,3-Diamine | Good to Excellent |
This table represents a generalized summary of findings from studies on nickel-catalyzed 1,2-carboamination of various alkenyl amines. nsf.govacs.orgresearchgate.netchemrxiv.org
While not directly a reaction of the alkene, the amine functionality of precursors related to 2-methylhept-6-en-3-amine can participate in powerful C-C and C-N bond-forming reactions. One such transformation is the carbonyl alkylative amination. This reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion in situ. This electrophilic intermediate is then intercepted by a nucleophile, such as an organometallic reagent or, in more recent developments, an alkyl radical.
Visible light-mediated protocols have emerged that enable the three-component coupling of an amine, an aldehyde, and an alkyl halide. nih.govresearchgate.netnju.edu.cn In this process, an alkyl radical, generated from the alkyl halide, adds to the iminium ion. The resulting aminium radical cation is then reduced to the final tertiary amine product. nih.govresearchgate.netnju.edu.cn This method is highly versatile for the synthesis of structurally complex tertiary amines. nih.govresearchgate.netnju.edu.cn
Table 2: Visible Light-Mediated Carbonyl Alkylative Amination
| Entry | Amine Component | Aldehyde Component | Alkyl Halide Component | Product |
|---|---|---|---|---|
| 1 | Secondary Amine | Aliphatic Aldehyde | Alkyl Iodide | Tertiary Amine |
This table provides a generalized overview of the components involved in carbonyl alkylative amination reactions as described in the literature. nih.govresearchgate.netnju.edu.cn
Synthetic Transformations for Advanced Molecular Scaffolds
The bifunctional nature of 2-Methylhept-6-en-3-amine allows it to serve as a versatile building block for the synthesis of more complex molecular architectures.
The secondary amine of 2-Methylhept-6-en-3-amine can readily undergo acylation reactions to form a variety of amide derivatives. This transformation is fundamental in organic synthesis, often employed to introduce new functional groups or to build larger molecular frameworks. Common methods for amide bond formation involve the reaction of the amine with an activated carboxylic acid derivative. nih.gov
General Reaction Scheme for Amide Formation:
The free base of 2-Methylhept-6-en-3-amine is reacted with an acylating agent, such as an acyl chloride, acid anhydride (B1165640), or a carboxylic acid activated with a coupling agent, to yield the corresponding N-acyl derivative.
A variety of acylating agents can be employed, leading to a diverse range of amide products. The choice of reagent and reaction conditions can be tailored based on the desired product and the presence of other functional groups.
Table 1: Representative Amide Formation Reactions for Secondary Amines
| Acylating Agent | Coupling Reagent/Conditions | Product Type | General Applicability |
| Acyl Chloride (R-COCl) | Base (e.g., Triethylamine, Pyridine) | N-acyl amine | High reactivity, suitable for a wide range of amines. |
| Acid Anhydride ((RCO)₂O) | Often requires heating or a catalyst | N-acyl amine | Generally less reactive than acyl chlorides. |
| Carboxylic Acid (R-COOH) | EDC/HOBt, HATU, DCC | N-acyl amine | Mild conditions, high yields, broad substrate scope. nih.gov |
Note: This table represents general methodologies for amide synthesis and has not been specifically validated for 2-Methylhept-6-en-3-amine hydrochloride in the available literature.
The resulting N-acyl derivatives of 2-Methylhept-6-en-3-amine are valuable intermediates. For instance, N-acetylation can be used as a protecting group strategy during multi-step syntheses. nih.gov
The presence of the terminal double bond in the 2-Methylhept-6-en-3-amine scaffold opens avenues for intramolecular cyclization reactions to form nitrogen-containing heterocyclic compounds. These cyclic structures are of significant interest in medicinal chemistry and materials science.
One powerful technique for the formation of cyclic alkenes is Ring-Closing Metathesis (RCM). psu.edu For a molecule like 2-Methylhept-6-en-3-amine to undergo RCM, it must first be derivatized to contain a second alkenyl group, creating a diene. For example, N-allylation of the secondary amine would yield a suitable diene precursor.
Hypothetical RCM Strategy:
N-allylation: The secondary amine is reacted with an allyl halide (e.g., allyl bromide) to introduce a second terminal alkene, forming an N,N-diallylic amine derivative.
Ring-Closing Metathesis: The resulting diene is then treated with a ruthenium-based catalyst, such as a Grubbs catalyst, to facilitate the intramolecular metathesis reaction, leading to the formation of a cyclic amine (a substituted azepine) and the release of ethylene (B1197577) gas. utc.edu
The efficiency and stereoselectivity of RCM can be influenced by the choice of catalyst and reaction conditions. beilstein-journals.org
Other potential cyclization strategies for derivatives of this amine could include intramolecular hydroamination, where the N-H bond adds across the double bond, typically catalyzed by transition metals. This would lead to the formation of substituted pyrrolidines or piperidines, depending on the regioselectivity of the addition.
Derivatization Strategies for Analytical Characterization and Research Applications
For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization is often necessary to improve the volatility, thermal stability, or detectability of amines. numberanalytics.comlibretexts.orgjfda-online.com 2-Methylhept-6-en-3-amine, being a secondary amine, can be derivatized using a variety of reagents that target the N-H proton.
Derivatization for Gas Chromatography (GC):
For GC analysis, derivatization aims to increase volatility and reduce peak tailing by masking the polar N-H group. Common approaches include:
Acylation: Reaction with fluorinated anhydrides (e.g., trifluoroacetic anhydride - TFAA) or acyl chlorides (e.g., pentafluorobenzoyl chloride - PFBCI) produces stable, volatile derivatives that are highly responsive to electron capture detectors (ECD). jfda-online.com
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, enhancing volatility for GC-MS analysis.
Derivatization for High-Performance Liquid Chromatography (HPLC):
In HPLC, derivatization is primarily used to introduce a chromophore or fluorophore for UV-Visible or fluorescence detection, as aliphatic amines lack significant absorbance at useful wavelengths. nih.govresearchgate.net
Table 2: Common Derivatizing Reagents for HPLC Analysis of Amines
| Reagent | Detection Method | Target Amines | Notes |
| o-Phthalaldehyde (B127526) (OPA) | Fluorescence | Primary amines | Requires a thiol co-reagent. Can be adapted for secondary amines with an additional oxidation step. libretexts.orgresearchgate.net |
| 2-Naphthalenesulfonyl chloride (NSCl) | UV (254 nm) | Primary and secondary amines | Forms stable sulfonamide derivatives. nih.gov |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence | Primary and secondary amines | Provides highly fluorescent derivatives. researchgate.net |
Note: This table outlines general derivatization strategies for amines. Specific reaction conditions would need to be optimized for 2-Methylhept-6-en-3-amine.
These derivatization techniques are crucial for the quantitative analysis of such amines in various matrices and for isolating and identifying them in complex mixtures. numberanalytics.com
Applications in Advanced Chemical Synthesis and Catalysis
2-Methylhept-6-en-3-amine (B2949898) as a Chiral Building Block in Complex Molecule Synthesis
Chiral amines are fundamental to the synthesis of numerous complex molecules due to their ability to introduce a specific stereocenter, which can be elaborated upon to build intricate three-dimensional structures.
Integration into Natural Product Total Synthesis
The total synthesis of natural products often relies on a "chiral pool" of readily available, enantiomerically pure starting materials. While there is no documented evidence of 2-Methylhept-6-en-3-amine hydrochloride being used in the total synthesis of a natural product, its structure, featuring a stereogenic center and a terminal alkene, presents it as a potentially valuable synthon. The amine functionality allows for the formation of amides, imines, and enamines, while the alkene provides a handle for various transformations such as cross-metathesis, hydroboration-oxidation, or epoxidation.
Hypothetical Integration Strategy:
| Synthetic Step | Transformation | Resulting Moiety | Potential Natural Product Class |
| Acylation | Amide bond formation | Chiral amide | Alkaloids, Macrolides |
| Olefin Metathesis | C=C bond formation | Extended carbon skeleton | Polyketides |
| Hydroboration-Oxidation | Conversion of alkene to alcohol | Primary alcohol | Terpenoids |
Precursor for Bioactive Molecules and Chiral Heterocycles
The synthesis of bioactive molecules, particularly those containing nitrogen, frequently employs chiral amines as starting materials. There are no specific bioactive molecules or chiral heterocycles reported to be synthesized from 2-Methylhept-6-en-3-amine hydrochloride. However, the inherent functionality of the molecule makes it a plausible precursor for various heterocyclic systems. For instance, the amine could participate in cyclization reactions with bifunctional reagents to form piperidines, pyrrolidines, or other nitrogen-containing rings, which are common motifs in pharmaceuticals.
Utilization in Asymmetric Catalysis
Chiral amines are at the forefront of asymmetric catalysis, both as organocatalysts and as ligands for transition metals.
Chiral Amine Organocatalysts
The field of organocatalysis has demonstrated the power of small organic molecules, including chiral amines, to catalyze a wide range of asymmetric transformations. Typically, secondary amines are used to form enamines or iminium ions, but primary amines can also be employed. Although no studies have specifically investigated 2-Methylhept-6-en-3-amine hydrochloride as an organocatalyst, its primary amine functionality could potentially be utilized in reactions like asymmetric aldol (B89426) or Michael additions, after suitable derivatization to a secondary amine.
Ligands for Transition Metal-Catalyzed Asymmetric Transformations
The nitrogen atom of a chiral amine can coordinate to a transition metal, creating a chiral environment that can induce enantioselectivity in a variety of reactions. There is no literature describing the use of 2-Methylhept-6-en-3-amine hydrochloride as a ligand. However, its structure suggests potential for the synthesis of bidentate or monodentate ligands for metals such as rhodium, iridium, palladium, or ruthenium. These complexes could be applied in asymmetric hydrogenation, allylic alkylation, or other C-C bond-forming reactions.
Potential Ligand Synthesis and Application:
| Ligand Type | Synthetic Modification | Target Reaction |
| P,N-Ligand | Phosphine introduction on the amine | Asymmetric Hydrogenation |
| N,N-Ligand | Dimerization or reaction with a chiral backbone | Asymmetric Allylic Alkylation |
Process Development in Continuous Flow Systems for Chiral Amines
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. The synthesis of chiral amines is an area that has benefited from the application of flow technologies. While there are no specific reports on the continuous flow synthesis or use of 2-Methylhept-6-en-3-amine hydrochloride, the general methodologies developed for other chiral amines would be applicable. These often involve the use of immobilized enzymes or catalysts in packed-bed reactors. Biocatalytic methods, such as transaminase-mediated asymmetric synthesis, are particularly well-suited for continuous flow processes and could be a viable route to enantiomerically pure 2-Methylhept-6-en-3-amine. rsc.orgbohrium.com The development of such systems allows for more efficient and sustainable production of valuable chiral building blocks. acs.orgnih.govwhiterose.ac.uk
Computational and Theoretical Investigations
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to elucidating the electronic properties and three-dimensional arrangement of atoms in 2-Methylhept-6-en-3-amine (B2949898) and its protonated form.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For the 2-Methylhept-6-en-3-ammonium cation (the protonated form of the amine), DFT calculations can predict a range of molecular properties, including optimized geometry, charge distribution, and frontier molecular orbitals. gla.ac.ukgla.ac.uk Functionals such as B3LYP or M06-2X combined with basis sets like 6-311++G(d,p) are commonly employed for such systems to achieve a balance between accuracy and computational cost. molssi.orgrsc.org
Key electronic properties that can be determined include:
Molecular Geometry: DFT optimization provides precise predictions of bond lengths, bond angles, and dihedral angles for the molecule's lowest energy structure.
Atomic Charges: Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, revealing the effects of the electron-donating alkyl groups and the electron-withdrawing ammonium (B1175870) group. The positive charge is expected to be localized primarily on the -NH3+ group. molssi.org
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution, highlighting electrophilic (positive) and nucleophilic (negative) regions. For the ammonium cation, the region around the hydrogen atoms of the -NH3+ group would be strongly positive, indicating its role as a hydrogen bond donor.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
Table 1: Predicted Geometrical and Electronic Properties of the 2-Methylhept-6-en-3-ammonium Cation (Illustrative DFT Data)
| Parameter | Predicted Value | Description |
| C-N Bond Length | ~1.50 Å | The length of the single bond between the carbon and protonated nitrogen. |
| N-H Bond Length | ~1.03 Å | The length of the bonds within the ammonium group. |
| C=C Bond Length | ~1.34 Å | The length of the terminal double bond in the heptenyl chain. |
| H-N-H Bond Angle | ~109.5° | The angle between hydrogen atoms in the tetrahedral ammonium group. |
| NBO Charge on Nitrogen | ~ -0.4 to -0.6 e | Partial charge on the nitrogen atom, influenced by bonded hydrogens. |
| HOMO Energy | ~ -8.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | ~ 1.2 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | ~ 9.7 eV | An indicator of the molecule's chemical stability and reactivity. |
The key degrees of rotational freedom include the dihedral angles around the C-C single bonds and the C-N bond. The presence of the methyl branch and the planar C=C double bond introduces steric constraints that limit the number of stable conformers. The interactions between the ammonium group and the alkenyl tail, potentially through weak intramolecular hydrogen bonds, would also influence conformational preference. researchgate.net The relative energies of these conformers can be calculated to determine the Boltzmann population of each at a given temperature.
Mechanistic Studies of Reaction Pathways
Theoretical chemistry can illuminate the step-by-step mechanisms of chemical reactions, including the synthesis of 2-Methylhept-6-en-3-amine. A common synthetic route for such a secondary amine is the reductive amination of the corresponding ketone, 2-Methylhept-6-en-3-one. libretexts.orgnih.gov
This process typically involves two main steps:
Imine Formation: The reaction between the ketone and an amine source (like ammonia) to form an imine intermediate. researchgate.net
Reduction: The reduction of the C=N double bond of the imine to an amine, often using a hydride reducing agent. libretexts.org
Computational studies can model this entire reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile can be constructed. This allows for the determination of activation energies for each step, identifying the rate-determining step of the reaction. Furthermore, the role of catalysts or solvent molecules in stabilizing transition states can be explicitly modeled to understand their effect on reaction efficiency. nih.gov
Investigation of Hydrochloride Salt Interactions and Stability
The properties of 2-Methylhept-6-en-3-amine hydrochloride are heavily influenced by the interactions between the 2-Methylhept-6-en-3-ammonium cation and the chloride anion (Cl⁻), both in the solid state and in solution.
In its solid, crystalline form, 2-Methylhept-6-en-3-amine hydrochloride is an ordered lattice of cations and anions. The stability of this crystal is determined by a network of intermolecular forces. gla.ac.ukgla.ac.uk Solid-state DFT calculations, often using periodic boundary conditions, can be employed to investigate these interactions and predict crystal properties. nih.govnih.gov
The primary interactions governing the crystal structure are:
Hydrogen Bonding: Strong N⁺-H···Cl⁻ hydrogen bonds are the dominant electrostatic interaction, where the three acidic protons of the ammonium group act as hydrogen bond donors to the chloride anions. nih.gov
Computational methods can quantify the strength of these interactions and calculate the lattice energy , which is the energy required to separate one mole of the solid crystal into its constituent gaseous ions. A higher lattice energy indicates a more stable and typically higher-melting-point solid. gla.ac.ukgla.ac.uk
Table 2: Primary Intermolecular Forces in the 2-Methylhept-6-en-3-amine hydrochloride Crystal
| Interaction Type | Description | Typical Energy Range (kJ/mol) |
| Ionic Interaction | The fundamental electrostatic attraction between the positively charged ammonium cation and the chloride anion. | High (part of lattice energy) |
| Hydrogen Bonding | Strong, directional bonds of the type N⁺-H···Cl⁻, crucial for crystal packing. | 20 - 50 |
| Van der Waals Forces | Dispersion forces between the nonpolar alkyl and alkenyl parts of the organic cations. | 2 - 10 |
When dissolved in a polar solvent like water, the crystal lattice of an amine hydrochloride breaks down. olisystems.com Computational models are used to study this behavior by simulating the interactions between the ions and the solvent molecules. nih.gov
Key aspects of solution phase behavior that can be investigated include:
Dissociation and Solvation: The salt dissociates into the 2-Methylhept-6-en-3-ammonium cation and the chloride anion. Both ions become solvated, surrounded by a shell of ordered solvent molecules. The ammonium group will form hydrogen bonds with water molecules, while the chloride ion will also be strongly solvated.
Ion Pairing: In solution, there is an equilibrium between fully solvated, free ions and solvent-separated or contact ion pairs, where the cation and anion remain in close proximity. nih.gov The extent of ion pairing depends on the solvent's polarity and the concentration of the salt.
Computational techniques like Molecular Dynamics (MD) simulations or DFT calculations using implicit solvent models (like the Polarizable Continuum Model, PCM) can be used to calculate the free energy of solvation and to study the dynamics of ion-solvent and ion-ion interactions. nih.govresearchgate.net These studies help to explain properties like solubility and conductivity in different solvents. nih.govrsc.org
Structure-Reactivity Relationships in Branched Amines
Computational and theoretical investigations into the structure-reactivity relationships of branched amines, such as 2-methylhept-6-en-3-amine, provide critical insights into their chemical behavior. The reactivity of these molecules is not governed by a single factor but is rather a complex interplay of electronic effects, steric hindrance, and the presence of multiple functional groups. Quantitative Structure-Activity Relationship (QSAR) models and other theoretical approaches are instrumental in dissecting these relationships.
The chemical reactivity of 2-methylhept-6-en-3-amine is primarily dictated by three structural features: the secondary amine group, the alkyl branching adjacent to the nitrogen atom, and the terminal carbon-carbon double bond.
Electronic and Steric Effects of the Amine Group: The nitrogen atom in the secondary amine group possesses a lone pair of electrons, making it a nucleophilic and basic center. libretexts.org Aliphatic amines are generally more reactive nucleophiles than analogous alcohols or ethers because the nitrogen atom is less electronegative than oxygen, making its lone pair more available for donation. msu.edu The alkyl groups attached to the nitrogen are electron-donating, which further increases the electron density on the nitrogen and enhances its nucleophilicity compared to ammonia. fiveable.me
However, the degree of substitution at the nitrogen atom and on the adjacent carbons significantly influences reactivity through steric effects. wikipedia.org While secondary amines have greater electron density at the nitrogen than primary amines, they often exhibit lower reactivity in nucleophilic substitution (SN2) reactions due to increased steric hindrance around the nucleophilic center. fiveable.memasterorganicchemistry.com The isopropyl group directly attached to the carbon bearing the amine in 2-methylhept-6-en-3-amine creates considerable steric bulk. This bulk can impede the approach of electrophiles to the nitrogen lone pair, slowing the rate of reactions like alkylation and acylation compared to less hindered linear amines. msu.eduwikipedia.org This phenomenon, where steric bulk hinders reactivity, is a key principle in understanding the behavior of branched amines. masterorganicchemistry.com
Influence of the Alkene Moiety: The presence of a terminal double bond at the C-6 position introduces a second reactive site within the molecule. This π-system can undergo electrophilic addition reactions. Due to its separation from the amine group by a flexible alkyl chain, the double bond is expected to exhibit reactivity typical of a terminal alkene, largely independent of the amine's electronic influence. However, its presence offers the potential for intramolecular reactions under specific conditions, leading to the formation of cyclic structures.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR studies provide a framework for predicting the biological activity or chemical reactivity of compounds based on their molecular structures. For aliphatic amines, QSAR models often correlate properties like toxicity with molecular descriptors such as the 1-octanol/water partition coefficient (log KOW), which quantifies hydrophobicity. nih.gov Other descriptors can include electronic parameters (e.g., HOMO/LUMO energies) and topological or geometrical indices that describe molecular size, shape, and branching. ajol.info
The following interactive table illustrates the types of molecular descriptors used in QSAR studies for aliphatic amines and how the structural features of 2-methylhept-6-en-3-amine would be expected to influence them compared to simpler, related structures.
| Compound | Key Structural Features | Expected Log KOW (Hydrophobicity) | Steric Hindrance at Nitrogen | Relative Nucleophilicity (Predicted) | Key QSAR Descriptors |
|---|---|---|---|---|---|
| n-Heptylamine | Primary, Linear | Medium | Low | High | Molecular Weight, Log KOW |
| Di-n-propylamine | Secondary, Linear | Medium-High | Medium | Medium | Topological Indices, H-bond donors |
| 2-Methylhept-6-en-3-amine | Secondary, Branched, Unsaturated | High | High | Moderate to Low | Log KOW, Steric Parameters (e.g., Taft's Es), Electronic Parameters (e.g., pKa), Geometrical Descriptors |
Advanced Analytical Methodologies for Characterization and Quantification
High-Resolution Spectroscopic Characterization
High-resolution spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of 2-Methylhept-6-en-3-amine (B2949898) hydrochloride. These techniques provide insights into the molecular framework, stereochemistry, and the nature of the hydrochloride salt.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Salt Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information on the functional groups present in a molecule and the nature of chemical bonds. These techniques are complementary and offer a comprehensive vibrational profile of the compound. mt.comspectroscopyonline.com
For 2-Methylhept-6-en-3-amine hydrochloride, a secondary amine salt, the IR spectrum is expected to exhibit a broad and strong N-H⁺ stretching envelope in the region of 3000 to 2700 cm⁻¹. spectroscopyonline.com This broadness is a result of strong intermolecular hydrogen bonding in the salt. researchgate.net The N-H⁺ bending vibration for a secondary amine salt typically appears in the range of 1620 to 1560 cm⁻¹. spectroscopyonline.comcdnsciencepub.comcdnsciencepub.com Other characteristic bands would include C-H stretching vibrations from the aliphatic chain (around 2850-2960 cm⁻¹) and the C=C stretching of the alkene group (around 1640-1680 cm⁻¹).
Raman spectroscopy is particularly useful for observing symmetric and less polar bonds. sfr.ca Therefore, the C=C double bond and the carbon backbone of 2-Methylhept-6-en-3-amine would be expected to show strong signals in the Raman spectrum. The complementary nature of IR and Raman spectroscopy allows for a more complete characterization of the vibrational modes of the molecule.
Table 2: Expected Vibrational Frequencies for 2-Methylhept-6-en-3-amine hydrochloride
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H⁺ | Stretching | 3000-2700 (broad, strong) | Weak |
| N-H⁺ | Bending | 1620-1560 (medium) | - |
| C-H (sp³) | Stretching | 2960-2850 (strong) | Strong |
| C=C | Stretching | 1680-1640 (variable) | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are considered "soft" ionization methods, often yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for accurate mass determination. nih.govwikipedia.org
For 2-Methylhept-6-en-3-amine, the base, the molecular formula is C₈H₁₇N. The hydrochloride salt would be analyzed as the protonated free base. The high-resolution mass measurement allows for the unambiguous confirmation of the elemental composition.
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, providing valuable structural information. nih.gov The fragmentation of aliphatic amines is often characterized by alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. youtube.com For 2-Methylhept-6-en-3-amine, this would lead to the loss of an isopropyl radical or a butenyl radical, resulting in characteristic fragment ions. The fragmentation pattern helps to confirm the connectivity of the carbon skeleton. While Electron Ionization (EI) is a "hard" ionization technique that produces extensive fragmentation, ESI-MS/MS provides more controlled fragmentation, which can be easier to interpret for structural elucidation. stackexchange.com
Advanced Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation of 2-Methylhept-6-en-3-amine hydrochloride from any impurities and for the analysis of its enantiomeric purity, given the presence of a chiral center at the C3 position.
Due to the polar and basic nature of amines, gas chromatography (GC) can be challenging, often leading to peak tailing. vt.edu However, the use of specialized columns with basic deactivation or derivatization of the amine can overcome these issues. oup.comoup.commdpi.com High-performance liquid chromatography (HPLC) is also a widely used technique for the analysis of amines. sigmaaldrich.com Reversed-phase HPLC with an appropriate mobile phase, often containing additives to improve peak shape, can be effective. mdpi.comresearchgate.net
For the separation of the enantiomers of 2-Methylhept-6-en-3-amine, chiral chromatography is necessary. This can be achieved using either chiral stationary phases (CSPs) in HPLC or chiral capillary columns in GC. mdpi.comnih.govresearchgate.net Polysaccharide-based and cyclodextrin-based CSPs are commonly used for the resolution of chiral amines. researchgate.netresearchgate.net The ability to separate and quantify the individual enantiomers is critical for understanding the compound's properties and for quality control.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-Methylhept-6-en-3-amine hydrochloride |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Amine Analysis
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, the analysis of volatile amines like 2-methylhept-6-en-3-amine by GC can be challenging due to their basicity and high polarity. gcms.czlabrulez.com These characteristics can lead to interactions with active sites within the GC system, resulting in poor peak shape, tailing, and reduced sensitivity. gcms.czlabrulez.com To overcome these issues, specialized capillary columns with highly inert surfaces are required. gcms.cz Columns such as the Rtx-Volatile Amine are specifically designed for this purpose, offering excellent inertness and selectivity for basic compounds. gcms.cz
GC coupled with mass spectrometry (GC-MS) provides a powerful tool for both separation and identification. The mass spectrometer fragments the eluting compounds, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for confident identification. For volatile amines, headspace GC-MS is a particularly useful technique as it minimizes matrix effects and reduces the risk of contaminating the GC system. nih.gov In this method, the sample is heated in a sealed vial, and the vapor phase (headspace) containing the volatile amine is injected into the GC. nih.gov
Alternatively, derivatization can be employed to improve the chromatographic behavior of amines. vt.edu This process involves chemically modifying the amine to make it more volatile and less polar, thereby improving peak shape and sensitivity. nih.gov
Table 1: Typical GC-MS Parameters for Volatile Amine Analysis
| Parameter | Value/Condition |
| Column | Rtx-Volatile Amine (30 m x 0.32 mm ID, 5 µm) nih.gov |
| Injector Temperature | 200°C nih.gov |
| Oven Program | Initial 40°C (hold 4 min), ramp 25°C/min to 250°C (hold 3 min) nih.gov |
| Carrier Gas | Helium at a constant flow of 2 mL/min nih.gov |
| Split Ratio | 7:1 nih.gov |
| Headspace Incubation | 70°C for 10 minutes nih.gov |
| Detector | Mass Spectrometer (Single Ion Monitoring Mode) nih.gov |
Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC) for Complex Mixtures and Purity
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in complex mixtures, making it ideal for assessing the purity of 2-Methylhept-6-en-3-amine hydrochloride. moravek.com Since aliphatic amines often lack a strong UV chromophore, direct detection by UV-Vis spectrophotometry can be challenging. sigmaaldrich.com To address this, pre-column derivatization is frequently employed to introduce a UV-active or fluorescent tag to the amine molecule. sigmaaldrich.comthermofisher.com
Common derivatizing reagents for HPLC analysis of amines include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). nih.govthermofisher.com The choice of reagent depends on whether the amine is primary or secondary. thermofisher.com The derivatized amine can then be separated on a reversed-phase column, such as a C18 column, using a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. sigmaaldrich.comresearchgate.net The gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the main compound from its impurities.
Table 2: Illustrative HPLC Conditions for Purity Determination of a Derivatized Aliphatic Amine
| Parameter | Value/Condition |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase A | 50 mM Phosphate Buffer (pH 8.5) thermofisher.com |
| Mobile Phase B | Methanol or Acetonitrile researchgate.net |
| Gradient | Optimized for separation of impurities |
| Flow Rate | 1.0 mL/min |
| Detection | UV or Fluorescence (wavelength dependent on derivatizing agent) nih.gov |
| Injection Volume | 20 µL |
Chiral Chromatography for Enantiomeric Excess Determination
2-Methylhept-6-en-3-amine is a chiral molecule, meaning it can exist as two non-superimposable mirror images called enantiomers. As these enantiomers can have different pharmacological activities, it is crucial to be able to separate and quantify them. Chiral chromatography is the most effective method for determining the enantiomeric excess (a measure of the purity of a single enantiomer). mdpi.com
This separation is typically achieved using a chiral stationary phase (CSP). mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
The composition of the mobile phase, including the type of organic modifier and the presence of acidic or basic additives, can significantly influence the chiral recognition and, therefore, the separation. nih.govchromatographyonline.com For basic compounds like amines, the addition of an acidic additive to the mobile phase can improve peak shape and resolution. nih.gov Supercritical fluid chromatography (SFC) has also emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. chromatographyonline.com
Table 3: Example of Chiral Separation Parameters for Primary Amines
| Parameter | Value/Condition |
| Column | Chiral Stationary Phase (e.g., Cyclofructan-based or Polysaccharide-based) chromatographyonline.com |
| Mobile Phase (HPLC) | Hexane/Ethanol with Trifluoroacetic acid and Triethylamine additives chromatographyonline.com |
| Mobile Phase (SFC) | Supercritical CO2 with Methanol and additives chromatographyonline.com |
| Detection | UV/Vis |
| Example Resolution (Rs) | > 1.5 for baseline separation chromatographyonline.com |
| Example Selectivity (α) | > 1.1 chromatographyonline.com |
Method Development for Derivatization in Analytical Protocols
Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a particular analytical technique. greyhoundchrom.com For the analysis of 2-Methylhept-6-en-3-amine, derivatization can be employed to:
Increase volatility for GC analysis: Reagents that replace the active hydrogen on the amine group with a less polar group can enhance volatility. nih.gov
Improve thermal stability: Derivatization can prevent the degradation of the amine at the high temperatures used in GC. nih.gov
Enhance detector response: Introducing a chromophore or fluorophore allows for sensitive detection in HPLC-UV or fluorescence detection. researchgate.net
Common derivatization strategies for primary amines fall into three main categories:
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. nih.govgcms.cz
Acylation: This involves the reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride. gcms.cz
Alkylation: This is another method to modify the amine functional group. nih.gov
For HPLC, reagents like dansyl chloride, dabsyl chloride, and FMOC are frequently used to introduce a detectable moiety. researchgate.netrsc.org The choice of the derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction with minimal side products. rsc.org
Table 4: Common Derivatization Reagents for Primary Amines
| Reagent Class | Example Reagent | Technique | Advantages |
| Silylation | BSTFA | GC | Highly reactive, volatile derivatives gcms.cz |
| Acylation | Trifluoroacetic Anhydride (TFAA) | GC | Stable derivatives, enhances ECD response gcms.cz |
| Chloroformates | Isobutyl Chloroformate | GC | Can be done in aqueous solutions rsc.org |
| Sulfonyl Chlorides | Dansyl Chloride | HPLC | Fluorescent derivative, good stability rsc.org |
| Isothiocyanates | Fluorescein isothiocyanate (FITC) | HPLC | Highly fluorescent derivatives rsc.org |
| Aldehydes | o-Phthalaldehyde (OPA) | HPLC | Rapid reaction, fluorescent derivative nih.gov |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) is a powerful, non-destructive technique used to determine the precise arrangement of atoms within a crystalline solid. nih.gov For 2-Methylhept-6-en-3-amine hydrochloride, single-crystal X-ray diffraction would provide definitive information about its three-dimensional molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov This technique is also invaluable for determining the crystal packing, which is how the molecules are arranged in the crystal lattice, and for identifying intermolecular interactions such as hydrogen bonding. nih.govjst.go.jp
The process involves irradiating a single crystal of the compound with a beam of X-rays and measuring the diffraction pattern produced. nih.gov The analysis of this pattern allows for the calculation of the electron density map of the crystal, from which the atomic positions can be determined.
In the case of a hydrochloride salt, XRD can confirm the protonation site of the amine and characterize the hydrogen bonding interactions between the ammonium (B1175870) cation and the chloride anion. jst.go.jp While specific crystallographic data for 2-Methylhept-6-en-3-amine hydrochloride is not publicly available, the table below provides representative data for other simple amine hydrochlorides to illustrate the type of information obtained from such studies. cambridge.orgresearchgate.net
Table 5: Representative Crystallographic Data for Amine Hydrochlorides
| Compound | Crystal System | Space Group | Unit Cell Parameters (a, b, c in Å; β in °) |
| Methylamine hydrochloride cambridge.org | Tetragonal | P4/nmm | a=6.068, b=6.068, c=5.0689 |
| p-Aminophenol hydrochloride cambridge.org | Orthorhombic | P222 | a=6.619, b=8.8461, c=6.101 |
| Amantadine hydrochloride cambridge.org | Monoclinic | C2/c | a=20.279, b=11.171, c=9.759, β=109.00 |
| Thiocarbamide hydrochloride researchgate.net | Tetragonal | P41212 | a=7.556, c=18.329 |
Environmental Behavior and Degradation Studies of Aliphatic Amines
Abiotic Transformation Processes in Aquatic and Atmospheric Environments
Abiotic degradation involves non-biological chemical and physical reactions that transform a compound. For aliphatic amines, these transformations are significant in both water and air, primarily through reactions with oxidants and sunlight.
In aquatic environments, particularly in water treatment facilities or receiving waters, aliphatic amines react with chemical oxidants like chlorine and ozone.
Chlorination: Primary and secondary aliphatic amines exhibit rapid reactions with aqueous chlorine (hypochlorous acid). The free amino group reacts with hypochlorous acid in a mechanism that can lead to the formation of N-chloroamines. For a primary amine like 2-Methylhept-6-en-3-amine (B2949898), this would involve the sequential formation of monochloramine and dichloramine derivatives. Studies on other aliphatic amines have shown that these chlorinated derivatives can be more toxic than the parent compounds. For instance, the median effective concentration (EC50) values for some aliphatic chloramines were found to be an order of magnitude lower (i.e., more toxic) than their unchlorinated parent amines in toxicity tests using Vibrio fischeri.
Ozonation: Aliphatic amines are also highly reactive towards ozone, a strong oxidant used in water and wastewater treatment. The reaction typically begins with an oxygen-transfer step. For primary amines, this process can lead to the formation of nitroalkanes through a series of intermediates, including hydroxylamines and nitrosoalkanes. researchgate.netrsc.org The rate of ozonation is generally rapid, with experimental rate constants for simple aliphatic amines in the range of 10⁴ to 10⁷ M⁻¹ s⁻¹. rsc.org This high reactivity suggests that ozonation can be an effective process for removing aliphatic amines from water, though it results in the formation of various transformation products. researchgate.netrsc.org
In the atmosphere, volatile aliphatic amines are subject to photochemical degradation. The primary pathway for this degradation is through reactions with photochemically generated hydroxyl (•OH) radicals during the day. This reaction typically involves the abstraction of a hydrogen atom from the amine, leading to the formation of aminyl radicals and other intermediates. These intermediates can then react further with other atmospheric components, such as nitrogen oxides (NOx), to form a variety of secondary products, including nitrosamines, nitramines, and amides. The formation of such products is a concern as some nitrosamines are known to be potent carcinogens.
Biotic Degradation Mechanisms and Microbial Fate
The ultimate fate of many organic compounds in the environment is determined by microbial degradation. Bacteria and fungi possess a wide array of enzymes capable of breaking down aliphatic compounds. For an unsaturated aliphatic amine like 2-Methylhept-6-en-3-amine hydrochloride, several microbial degradation pathways are plausible.
Bacteria can degrade aliphatic hydrocarbons, both saturated and unsaturated, through aerobic and anaerobic pathways. researchgate.netnih.gov Aerobic bacteria utilize oxygenases to initiate the breakdown process, often starting with the oxidation of the alkyl chain to form an alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. The resulting fatty acid can then enter the beta-oxidation pathway for complete mineralization.
In addition to attacking the hydrocarbon chain, microorganisms can also target the amine functional group. The cleavage of the carbon-nitrogen bond, or deamination, is a common microbial strategy for metabolizing amines. nih.gov This process releases ammonia, which can be used as a nitrogen source by the microorganisms, and an organic backbone that can be further metabolized. nih.govresearchgate.net The presence of a double bond in the structure of 2-Methylhept-6-en-3-amine may influence its biodegradability, as unsaturated compounds can sometimes be degraded via different enzymatic pathways than their saturated counterparts. researchgate.net
Methodologies for Environmental Monitoring and Analysis of Aliphatic Amines
Accurate monitoring of aliphatic amines in environmental samples like air and water is crucial for assessing exposure and environmental impact. Due to their typically low volatility and lack of a strong chromophore, direct analysis is often challenging. Therefore, analytical methods usually involve a derivatization step to convert the amines into more volatile or detectable forms. sigmaaldrich.com
Gas chromatography-mass spectrometry (GC-MS) is a widely used and highly sensitive technique for the analysis of aliphatic amines. nih.govresearchgate.netresearchgate.net Samples from air or water are often pre-concentrated, and the amines are then derivatized. Common derivatizing agents include pentafluorobenzoyl chloride (PFBOC) and isobutyl chloroformate (IBCF), which create stable derivatives with excellent chromatographic properties. nih.govresearchgate.net High-performance liquid chromatography (HPLC) is another common method, particularly after pre-column derivatization with a fluorescent reagent to enhance detection sensitivity. sigmaaldrich.com
The table below summarizes key aspects of common analytical methodologies for aliphatic amines.
| Analytical Technique | Sample Matrix | Derivatization Agent | Key Advantages | Detection Limits (approx.) |
|---|---|---|---|---|
| GC-MS | Air, Water | Pentafluorobenzoyl chloride (PFBOC) | High sensitivity and specificity | 0.1 - 1.5 pg/mL nih.gov |
| GC-MS | Air | Isobutyl chloroformate (IBCF) | Simultaneous analysis of aliphatic and aromatic amines | 0.01 - 0.08 ng/m³ researchgate.net |
| Headspace GC-MS | Air | None (direct analysis after extraction) | Reduced sample handling | 0.002 - 0.057 mg/m³ uzh.ch |
| HPLC | Water, Biological Samples | 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | Good selectivity, stable derivatives | Varies with detector |
Structure-Activity Relationships in Environmental Fate Prediction
Quantitative Structure-Activity Relationships (QSARs) are predictive models used to estimate the physicochemical properties, toxicity, and environmental fate of chemicals based on their molecular structure. nih.govcapes.gov.br For aliphatic amines, QSARs can provide valuable insights into their expected environmental behavior, which is particularly useful when experimental data are scarce. nih.gov
The environmental fate and toxicity of an aliphatic amine are influenced by several structural features:
Hydrophobicity: Often represented by the octanol-water partition coefficient (log Kₒw), hydrophobicity affects how a chemical partitions between water and organic phases, including biological membranes. For aliphatic amines, increasing the length of the alkyl chain generally increases hydrophobicity, which can lead to greater bioaccumulation potential. nih.gov
Molecular Size and Branching: The size and shape of the molecule can influence its rate of transport across membranes and its susceptibility to enzymatic degradation.
Electronic Properties: The basicity of the amine group (its ability to accept a proton) is a key property that affects its chemical reactivity and speciation in the environment.
For 2-Methylhept-6-en-3-amine hydrochloride, its structure—a primary amine with a seven-carbon, branched, and unsaturated chain—suggests moderate hydrophobicity. The primary amine group is expected to be reactive with environmental oxidants, while the alkyl chain provides a substrate for microbial degradation. QSAR models for aliphatic amines correlate these structural properties with toxic endpoints and degradation rates, allowing for a scientifically informed prediction of a compound's environmental risk profile. nih.govnih.gov
Q & A
Basic: What analytical techniques are recommended for confirming the purity and structure of 2-Methylhept-6-en-3-amine hydrochloride?
Answer:
To confirm purity and structural integrity, researchers should employ a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C) and high-performance liquid chromatography (HPLC) . For NMR analysis, compare experimental spectra with reference data to verify amine and alkene proton environments . HPLC with UV detection can quantify impurities by retention time alignment against standards. Additionally, thin-layer chromatography (TLC) is useful for monitoring reaction progress and intermediate purity . Ensure sample preparation follows anhydrous protocols to prevent hydrolysis of the hydrochloride salt .
Advanced: How can reaction conditions be optimized to improve synthesis yield and minimize by-products?
Answer:
Optimization requires systematic variation of parameters:
- Temperature : Lower temperatures (0–5°C) during amine salt formation reduce side reactions like oxidation .
- pH : Maintain acidic conditions (pH 3–4) to stabilize the hydrochloride salt and prevent free amine volatilization .
- Reaction time : Monitor via TLC or inline spectroscopy to terminate reactions at peak product concentration .
Use design of experiments (DoE) to identify interactions between variables. For example, a central composite design can model the impact of temperature and pH on yield .
Basic: What safety protocols are critical for handling 2-Methylhept-6-en-3-amine hydrochloride?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or aerosols .
- First aid : For accidental exposure:
- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .
- Skin contact : Wash with soap and water; no immediate irritation reported, but prolonged exposure may require evaluation .
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .
Advanced: How should researchers address discrepancies in spectral data (e.g., NMR shifts) during characterization?
Answer:
Discrepancies often arise from solvent effects, tautomerism, or salt dissociation. To resolve:
Solvent calibration : Ensure deuterated solvents are anhydrous and match literature conditions .
Variable-temperature NMR : Detect dynamic processes (e.g., conformational changes) that alter chemical shifts .
Comparative analysis : Cross-reference with structurally analogous compounds (e.g., methylamine hydrochloride derivatives) to validate peak assignments .
Computational modeling : Use density functional theory (DFT) to predict NMR shifts and compare with experimental data .
Basic: What environmental precautions are necessary during disposal?
Answer:
- Containment : Collect waste via mechanical means (e.g., vacuum systems) to avoid release into drains or ecosystems .
- Neutralization : Treat aqueous waste with dilute sodium bicarbonate to neutralize residual HCl before disposal .
- Regulatory compliance : Follow EPA guidelines for amine-containing waste, ensuring documentation of disposal protocols .
Advanced: How can kinetic studies elucidate reaction mechanisms in the synthesis of this compound?
Answer:
- Rate determination : Use pseudo-first-order conditions to measure rate constants for key steps (e.g., imine formation or salt precipitation) .
- Isotopic labeling : Introduce deuterium at the amine group to track proton transfer steps via kinetic isotope effects .
- In situ monitoring : Employ Raman spectroscopy or mass spectrometry to detect transient intermediates .
- Data analysis : Fit kinetic data to mechanistic models (e.g., Langmuir-Hinshelwood) to distinguish between concerted and stepwise pathways .
Advanced: How should researchers validate analytical methods for quantifying this compound in biological matrices?
Answer:
- Calibration curves : Prepare in triplicate using spiked biological samples (e.g., plasma) to assess linearity (R² > 0.99) .
- Recovery studies : Compare extracted vs. pure standard concentrations to evaluate matrix effects (target recovery: 85–115%) .
- Stability testing : Assess freeze-thaw cycles, short-term room temperature storage, and long-term frozen stability (-80°C) .
- Cross-validation : Confirm results with orthogonal techniques (e.g., LC-MS vs. UV-Vis) to rule out interference .
Basic: What are the critical parameters for scaling up synthesis from lab to pilot scale?
Answer:
- Mixing efficiency : Optimize agitator speed to ensure homogeneity without degrading sensitive intermediates .
- Heat transfer : Use jacketed reactors to maintain temperature control during exothermic steps (e.g., HCl addition) .
- Purification : Transition from column chromatography to recrystallization or distillation for cost-effective large-scale purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
